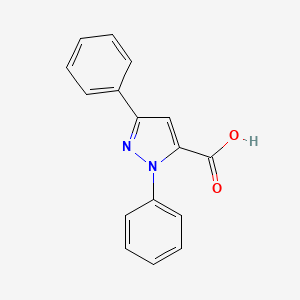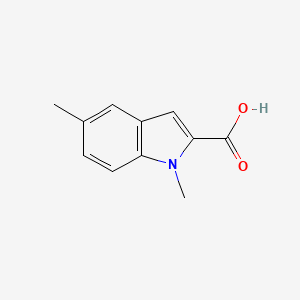
1,3-diphenyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1,3-diphenyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C16H12N2O2 . It is a member of the pyrazole family, a class of compounds containing a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, can be achieved through various strategies. One such method involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. Further dehydration of the oxime using a catalytic amount of orthophosphoric acid affords the novel pyrazole-4-carbonitrile .Molecular Structure Analysis
The molecular structure of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid is characterized by a 5-membered aromatic ring made up of three carbon atoms and two adjacent nitrogen atoms .Chemical Reactions Analysis
Pyrazoles, including 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, are known to undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, cyclocondensation of hydrazine with a carbonyl system, and multicomponent reactions .Scientific Research Applications
Synthesis of Novel Compounds
1,3-diphenyl-1H-pyrazole-5-carboxylic acid can be used as a precursor in the synthesis of novel compounds. For instance, it has been used in the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitrile . This process is metal-free, cost-effective, and atom efficient with excellent yield (98–99%). This precursor paves the way for the synthesis of various medicinally important valuable compounds .
Production of Nitriles
The compound plays a significant role in the production of nitriles. Nitriles are active pharmacophores and their roles in medical agents have increased. The nitrile group serves as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc.), alcohols, amines and important heterocycles .
Industrial Applications
Nitriles, which can be synthesized from 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, are extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
Medicinal Chemistry
Pyrazole derivatives, such as 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Antiviral Activity
Some pyrazole derivatives have shown promising antiviral activity. These compounds act via inhibition of the reverse transcriptase enzyme and thus inhibition of viral replication .
Cytotoxic Activity
Certain derivatives of 1,3-diphenyl-1H-pyrazole-5-carboxylic acid have shown promising cytotoxic activity .
Safety and Hazards
Future Directions
Pyrazoles, including 1,3-diphenyl-1H-pyrazole-5-carboxylic acid, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has increased since the early 1990s, and they are often used as scaffolds in the synthesis of bioactive chemicals .
Mechanism of Action
Target of Action
Related compounds such as 3,5-dimethyl-1-phenyl-1h-pyrazole-4-carboxylic acid ethyl ester have been reported to hydrolyze the second messenger camp, which is a key regulator of many important physiological processes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets by hydrolyzing the second messenger camp . This interaction could lead to changes in the regulation of physiological processes.
Biochemical Pathways
The hydrolysis of the second messenger camp, as seen in related compounds, suggests that it may affect pathways regulated by camp . The downstream effects of this could include a wide range of physiological processes.
Result of Action
Based on the actions of related compounds, it can be inferred that the hydrolysis of camp could lead to changes in the regulation of various physiological processes .
properties
IUPAC Name |
2,5-diphenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)15-11-14(12-7-3-1-4-8-12)17-18(15)13-9-5-2-6-10-13/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRARAAONIFSAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359998 | |
| Record name | 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
964-42-1 | |
| Record name | 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90359998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Morpholinobenzo[d]thiazol-2-amine](/img/structure/B1331860.png)










![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)
